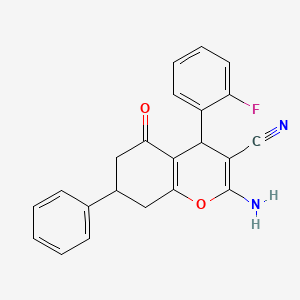![molecular formula C17H18N2OS B5031546 5,5-dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-cyclohexen-1-one](/img/structure/B5031546.png)
5,5-dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-cyclohexen-1-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMT1 and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further study.
作用機序
The mechanism of action of DMT1 is not fully understood, but it is believed to involve the modulation of a range of cellular pathways. DMT1 has been found to inhibit the activity of a range of enzymes, including topoisomerase II and protein kinase C. It has also been found to modulate the activity of ion channels, including the voltage-gated sodium channel.
Biochemical and Physiological Effects:
DMT1 has been found to have a range of biochemical and physiological effects, including anti-proliferative effects on cancer cells, modulation of neurotransmitter systems, and potential applications as a drug delivery system. DMT1 has also been found to have antioxidant properties and to modulate the activity of immune cells.
実験室実験の利点と制限
The advantages of using DMT1 in lab experiments include its potential applications in cancer research, neurobiology, and pharmacology. DMT1 is also relatively easy to synthesize and has been found to have low toxicity in vitro. The limitations of using DMT1 in lab experiments include the need for further research to fully understand its mechanism of action and the potential for off-target effects.
将来の方向性
There are a range of future directions for research on DMT1, including further studies on its mechanism of action, potential applications in drug delivery, and its use as a tool in neuroscience research. Other potential future directions for research on DMT1 include studies on its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and its potential as a therapeutic agent in cancer treatment.
合成法
The synthesis of DMT1 involves a multi-step process that begins with the reaction of 2-cyclohexenone with methylmagnesium bromide to form 5,5-dimethyl-2-cyclohexen-1-one. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then treated with phenyl isothiocyanate to form the final product, 5,5-dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-cyclohexen-1-one.
科学的研究の応用
DMT1 has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and pharmacology. In cancer research, DMT1 has been found to have anti-proliferative effects on a range of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In neurobiology, DMT1 has been found to modulate the activity of neurotransmitter systems, including the dopamine and serotonin systems. In pharmacology, DMT1 has been found to have potential applications as a drug delivery system, due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
5,5-dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-17(2)9-13(8-14(20)10-17)18-16-19-15(11-21-16)12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOLXXYFZUTMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=NC(=CS2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B5031486.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide](/img/structure/B5031497.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5031500.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5031508.png)
![2-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)propanamide](/img/structure/B5031514.png)


![2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5031541.png)
amine oxalate](/img/structure/B5031557.png)
